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Compound of Interest

Compound Name: 4-Chlorobenzophenone

Cat. No.: B192759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Chlorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals and

organic materials. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable

data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

4-Chlorobenzophenone. The data presented here were obtained in deuterated chloroform

(CDCl₃).

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Chlorobenzophenone, typically recorded at 400 MHz, exhibits

signals in the aromatic region corresponding to the nine protons of the two phenyl rings. The

electron-withdrawing nature of the carbonyl group and the chlorine atom deshields the aromatic

protons, causing them to resonate at lower fields.

Table 1: ¹H NMR Spectroscopic Data for 4-Chlorobenzophenone in CDCl₃[1][2]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.79 - 7.74 m 4H

Protons on the

unsubstituted phenyl

ring and protons ortho

to the carbonyl on the

chlorinated ring

7.60 t, J = 7.4 Hz 1H

Proton para to the

carbonyl on the

unsubstituted phenyl

ring

7.52 - 7.44 m 4H
Protons meta to the

carbonyl on both rings

m = multiplet, t = triplet

¹³C NMR Spectroscopy
The ¹³C NMR spectrum, typically recorded at 100 MHz, provides detailed information about the

carbon framework of 4-Chlorobenzophenone. The spectrum shows distinct signals for the

carbonyl carbon and the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for 4-Chlorobenzophenone in CDCl₃[1][3]
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Chemical Shift (δ) ppm Assignment

195.5 C=O (Carbonyl)

138.9 Quaternary Carbon (C-Cl)

137.2 Quaternary Carbon (C-C=O, unsubstituted ring)

135.9 Quaternary Carbon (C-C=O, chlorinated ring)

132.7 CH (para to C=O on unsubstituted ring)

131.5 CH (ortho to C=O on chlorinated ring)

130.0 CH (ortho to C=O on unsubstituted ring)

128.7 CH (meta to C=O on chlorinated ring)

128.4 CH (meta to C=O on unsubstituted ring)

Infrared (IR) Spectroscopy
The IR spectrum of 4-Chlorobenzophenone reveals characteristic absorption bands

corresponding to the various functional groups present in the molecule. The spectrum is

typically recorded using a potassium bromide (KBr) disc.

Table 3: FT-IR Spectroscopic Data for 4-Chlorobenzophenone (KBr Disc)[4]

Wavenumber (cm⁻¹) Vibrational Mode

3100 - 3000 C-H Stretching (Aromatic)

1625 C=O Stretching (Ketone)

1461 C-H In-plane Bending (Aromatic)

1400 C-C Stretching (Aromatic)

877 C-H Out-of-plane Bending (Aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the 4-
Chlorobenzophenone molecule. The presence of the conjugated system of the benzoyl group

results in strong absorption in the UV region.

Table 4: UV-Vis Spectroscopic Data for 4-Chlorobenzophenone

Solvent λmax (nm) Molar Absorptivity (ε)

Alcohol 260 20,893 (log ε = 4.32)[5]

The position and intensity of the absorption maximum can be influenced by the solvent used.[6]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 4-Chlorobenzophenone.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumentation and Data Acquisition:

Instrument: 400 MHz (for ¹H NMR) and 100 MHz (for ¹³C NMR) Spectrometer.

Solvent: CDCl₃

Temperature: 298 K

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
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¹³C NMR: A standard proton-decoupled pulse sequence is used to obtain the ¹³C spectrum.

DEPT-135 experiments can be performed to aid in the assignment of carbon signals.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of 4-Chlorobenzophenone with approximately 100-200 mg of dry,

spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[7]

The mixture should be ground to a fine, homogeneous powder.[7]

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.

Instrumentation and Data Acquisition:

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

Sample Holder: Pellet holder.

Scan Range: Typically 4000-400 cm⁻¹.

Background: A background spectrum of a pure KBr pellet is recorded and subtracted from

the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 4-Chlorobenzophenone of a known concentration in a suitable

UV-grade solvent (e.g., ethanol).

From the stock solution, prepare a series of dilutions to a concentration that gives an

absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Instrumentation and Data Acquisition:

Instrument: UV-Visible Spectrophotometer.
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Cuvette: 1 cm path length quartz cuvette.

Scan Range: Typically 200-400 nm.

Blank: A cuvette containing the pure solvent is used as a blank to zero the instrument.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Chlorobenzophenone.
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Caption: General workflow for the spectroscopic analysis of 4-Chlorobenzophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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